4-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride
Overview
Description
4-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a subject of interest for scientific research and industrial applications.
Preparation Methods
The synthesis of 4-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride typically involves several steps, starting with the preparation of the core tetrahydropyran structure. One common synthetic route includes the following steps:
Formation of Tetrahydropyran Ring: : The tetrahydropyran ring can be synthesized through the cyclization of a suitable diol precursor using acidic conditions.
Introduction of the Piperidinylmethyl Group: : The piperidinylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrahydropyran ring.
Carboxylation: : The carboxylate group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under pressure.
Formation of Hydrochloride Salt: : The final step involves the formation of the hydrochloride salt by reacting the carboxylate with hydrochloric acid.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
4-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The major products formed from these reactions can vary depending on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
4-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride can be compared with other similar compounds, such as:
4-Aminotetrahydropyran: : Similar core structure but different functional groups.
4-Aminomethyltetrahydropyran: : Similar to the piperidinylmethyl group but with an amino group instead.
These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
piperidin-4-ylmethyl oxane-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3.ClH/c14-12(11-3-7-15-8-4-11)16-9-10-1-5-13-6-2-10;/h10-11,13H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAQGBVPRYPALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)C2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219980-05-8 | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219980-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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